N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a complex organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, a nitro-substituted triazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Halogenation: Chlorination of the phenyl ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Amidation: Formation of the butanamide chain.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, chlorine gas for halogenation, and trifluoromethyl iodide for trifluoromethylation. The final amidation step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe to study the interactions of small molecules with biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: Similar structure but with an amino group instead of a nitro group.
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group on the triazole ring.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11ClF3N5O3 |
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Molecular Weight |
377.70 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C13H11ClF3N5O3/c14-9-4-3-8(13(15,16)17)6-10(9)19-11(23)2-1-5-21-7-18-12(20-21)22(24)25/h3-4,6-7H,1-2,5H2,(H,19,23) |
InChI Key |
NFCYIGIABDYLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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